2-Amino-2,3-dimethylbutyramide

説明

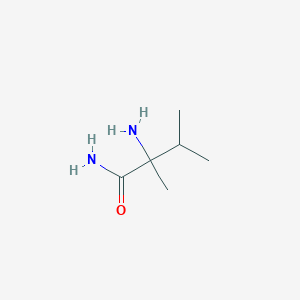

Structure

3D Structure

特性

IUPAC Name |

2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-14-2 | |

| Record name | 2-Amino-2,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 2-Amino-2,3-dimethylbutyramide (CAS No. 40963-14-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2,3-dimethylbutyramide, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its primary application in the synthesis of imidazolinone herbicides. A significant focus is placed on presenting quantitative data in a structured format and providing detailed experimental methodologies.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] It is soluble in water and possesses a faint amine-like odor.[1] The compound is primarily utilized as an intermediate in the production of agrochemicals and in pharmaceutical research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40963-14-2 | [1] |

| Molecular Formula | C6H14N2O | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 62-64 °C | ChemBK |

| Boiling Point | 242.7 °C at 760 mmHg | Anhui Techchem Industrial Co.,Ltd. |

| Density | 0.982 g/cm³ | Anhui Techchem Industrial Co.,Ltd. |

| pKa | 16.12 ± 0.50 (Predicted) | [1] |

| Solubility | Soluble in water, chloroform, and methanol | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (500MHz, CDCl₃) | δ 0.86 (3H, d, Me), 0.90 (3H, d, Me), 1.3 (3H, s, Me), 2.2 (1H, m, CH), 5.5 (1H, br s, NH), 7.4 (1H, br s, NH) | CN102776252A |

| FT-IR | 3521/3372/1602 (νNH), 2973 (νCH), 1675 (acyl, νC=O), 1399 (νC-N), 708 (amino, νNH) | CN102776252A |

| ESI-MS | m/z 283 (100%, [2M+Na]⁺), 261 (82, [2M+H]⁺), 131 (6.4, M⁺) | CN102776252A |

Synthesis of this compound

This compound is primarily synthesized from 2-Amino-2,3-dimethylbutyronitrile. Two main synthetic routes are employed: chemical hydrolysis and enzymatic conversion.

Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group using a strong acid, followed by neutralization.

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a stirrer and a cooling system (ice-acetone bath), add 29.7 ml of concentrated sulfuric acid.

-

Substrate Addition: Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

-

Heating: After the addition is complete, gradually heat the mixture to 100°C and maintain this temperature for one hour.

-

Cooling and Neutralization: Cool the reaction mixture back down using the ice-acetone bath. Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.

-

Extraction: Extract the aqueous mixture five times with methylene chloride.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The resulting crude product can be further purified by crystallization. This process typically yields around 81.7% of this compound.

Enzymatic Synthesis

A more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms to catalyze the hydration of the nitrile.

Experimental Protocol (using Rhodococcus boritolerans):

-

Biocatalyst Preparation: Cultivate Rhodococcus boritolerans (CCTCC M 208108) in a suitable medium to produce nitrile hydratase. Harvest the cells via centrifugation and wash them with a buffer solution.

-

Reaction System: The reaction can be carried out in an aqueous or a biphasic system. For a biphasic system, a mixture of n-hexane and water (e.g., 30/70 v/v) can be used to reduce substrate and product inhibition.

-

Reaction Conditions: Suspend the wet cells in a buffer solution with a pH between 6.0 and 10.0. The optimal reaction temperature is around 10°C to overcome inhibition by cyanide dissociated from the substrate.

-

Substrate Addition: Add 2-Amino-2,3-dimethylbutyronitrile to a final concentration of 0.03 - 0.3 M. A fed-batch approach can be employed to maintain a low substrate concentration and minimize enzyme inhibition.

-

Monitoring and Work-up: Monitor the conversion of the nitrile to the amide using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product can be separated and purified. This method has been shown to achieve a yield of up to 91%.[2]

Table 3: Comparison of Synthesis Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis (R. boritolerans) |

| Starting Material | (-)-2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Whole cells of Rhodococcus boritolerans |

| Reaction Temperature | 0°C to 100°C | 10°C |

| Reaction pH | Strongly Acidic, then Basic | Alkaline (up to 9.3) |

| Yield | ~81.7% | Up to 91%[2] |

Application in Herbicide Synthesis and Downstream Biological Pathway

While there is no evidence of this compound being directly involved in signaling pathways, its primary role is as a crucial intermediate in the synthesis of imidazolinone herbicides.[3] These herbicides, such as imazapyr and imazethapyr, are potent, broad-spectrum weed killers.[4][5]

The mechanism of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][6] AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4] By inhibiting this enzyme, the herbicide effectively blocks the production of these essential amino acids, leading to the death of the plant.[4]

Caption: Synthesis of Imidazolinone Herbicides and Their Mechanism of Action.

Toxicological Profile

The toxicological data for this compound is limited. It is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[1] There is currently no evidence to suggest that the compound is carcinogenic.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.

Conclusion

This compound, identified by CAS number 40963-14-2, is a valuable chemical intermediate with well-established synthesis protocols. Its primary significance lies in its role as a precursor to the imidazolinone class of herbicides. While the compound itself does not appear to have a direct role in biological signaling, the downstream products derived from it have a clear and potent mechanism of action, inhibiting the biosynthesis of essential branched-chain amino acids in plants. This guide provides foundational technical information for professionals engaged in agrochemical and pharmaceutical research and development.

References

- 1. Page loading... [guidechem.com]

- 2. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 3. 2-Amino-2,3-dimethylbutanamide | CAS 40963-14-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. usbio.net [usbio.net]

- 6. home.czu.cz [home.czu.cz]

An In-depth Technical Guide to the Physical Properties of 2-Amino-2,3-dimethylbutyramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-2,3-dimethylbutyramide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly imidazolinone herbicides.[1][2][3][4]

Core Physical and Chemical Properties

This compound, with the CAS number 40963-14-2, is a carboxylic acid derivative.[5] It typically appears as a white to off-white crystalline solid or powder at room temperature.[5][6] The compound has a molecular formula of C6H14N2O and a molecular weight of approximately 130.19 g/mol .[7][8][9] It is known to be soluble in water and slightly soluble in chloroform, DMSO, and methanol.[2][5][10]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted through computational models and may vary slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | [6][7][8] |

| Molecular Weight | 130.19 g/mol | [7][8][9] |

| Melting Point | 62-64°C | [2][7][10] |

| Boiling Point | ~242.7 °C (at 760 mmHg) | [6][10][11] |

| Density | ~0.982 g/cm³ (Predicted) | [6][8][10] |

| Flash Point | ~100.6 °C | [8][10] |

| pKa | 16.12 ± 0.50 (Predicted) | [2][5] |

| XLogP3 | -0.2 | [8] |

| Refractive Index | 1.469 | [8] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties listed above are not detailed in the reviewed literature, this section outlines established methods for the synthesis of this compound, which is crucial for its application in research and development. The primary precursor for its synthesis is 2-Amino-2,3-dimethylbutyronitrile (ADBN).[1]

1. Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group of ADBN to a primary amide using a strong acid.[1]

-

Materials :

-

Procedure :

-

In a reaction flask equipped with a stirrer, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.[12][13]

-

Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the acid, ensuring the reaction temperature is maintained below 25°C.[1][12][13]

-

After the addition is complete, heat the mixture to 100°C and hold for 1 hour.[1][12][13]

-

Cool the reaction mixture again in an ice-acetone bath.[1]

-

Carefully neutralize the mixture by adding 85 ml of concentrated ammonium hydroxide, keeping the temperature below 75°C.[1][12][13]

-

Perform a liquid-liquid extraction of the product from the aqueous mixture using methylene chloride (repeated five times).[1]

-

Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), and concentrate the solution using a rotary evaporator to yield the crude product.[1]

-

2. Enzymatic Synthesis via Biocatalysis

This approach is an environmentally benign alternative to chemical hydrolysis, utilizing nitrile hydratase enzymes to achieve high selectivity under milder conditions.[1]

-

Biocatalyst : Whole cells of Rhodococcus boritolerans or Nocardia globerula containing nitrile hydratase.[1][12][14]

-

Procedure Outline :

-

The enzyme-containing cells are suspended in a suitable buffer solution (pH 6.0 - 10.0).[12]

-

The substrate, 2-Amino-2,3-dimethylbutyronitrile, is added to the reaction system.[12]

-

The reaction is carried out at a controlled temperature, for instance, between 10°C and 40°C.[1][12][14]

-

The inhibition of the enzyme by cyanide, which can be released from the substrate, is a critical factor to manage, often controlled by maintaining a low reaction temperature (e.g., 10°C).[4][14]

-

The reaction can be performed in both aqueous and biphasic systems to improve product concentration and yield.[4][14]

-

After the reaction, the product is separated and purified from the conversion fluid.[12]

-

Synthesis Workflow Visualization

The following diagram illustrates the two primary synthesis routes for this compound from its nitrile precursor.

Caption: Comparative workflow of chemical and enzymatic synthesis routes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 40963-14-2 [amp.chemicalbook.com]

- 3. This compound | 40963-14-2 [chemicalbook.com]

- 4. Enzymatic production of this compound by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS NO.40963-14-2 supplier,this compound CAS NO.40963-14-2 Wholesale [techemi.com]

- 7. usbio.net [usbio.net]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. 2-Amino-2,3-dimethylbutanamide | CAS 40963-14-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 12. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 13. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 2-Amino-2,3-dimethylbutyramide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-amino-2,3-dimethylbutyramide. Due to a lack of quantitative solubility data in publicly available literature, this document focuses on its qualitative solubility across various solvents and provides a generalized, robust experimental protocol for researchers to determine its quantitative solubility.

Introduction to this compound

This compound is a chemical intermediate with applications in the synthesis of herbicides and as a chiral ligand.[1][2] Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.

Chemical Structure and Properties:

-

Appearance: White to off-white crystalline solid or powder.[3][4][5]

-

Boiling Point (Predicted): 242.7 ± 23.0 °C[3]

-

Density (Predicted): 0.982 ± 0.06 g/cm³[3]

Qualitative Solubility Data

Currently, only qualitative solubility data for this compound is available. The following table summarizes the known solubility profile of the compound in various common solvents.

| Solvent | Solubility | Reference |

| Water | Soluble | [3][5] |

| Methanol | Soluble | [2][3] |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [3] |

| Chloroform | Slightly Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Benzene | Insoluble | [3] |

| Toluene | Insoluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Analytical balance

-

Vials with screw caps (e.g., 1.5 mL glass vials)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved compound is in equilibrium with the undissolved solid.

-

-

Sample Clarification:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry).

-

-

Quantification:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

References

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2,3-dimethylbutanamide, a key chemical intermediate. The document details its nomenclature, physicochemical properties, primary applications, and detailed synthesis methodologies, including both chemical and enzymatic routes. Experimental protocols and quantitative data are presented to support laboratory and developmental work.

Nomenclature and Physicochemical Properties

2-Amino-2,3-dimethylbutanamide is a carboxylic acid derivative.[1] Its standard IUPAC name is 2-amino-2,3-dimethylbutanamide . It is also known by several synonyms, including 2-Amino-2,3-dimethylbutyramide, 2-Methylvalinamide, and 3-Methylisovalinamide.[2][3]

Structurally, the compound features a butyramide backbone with an amino group and a methyl group attached to the alpha-carbon (C2), and another methyl group at the C3 position. It is typically a white to off-white crystalline solid at room temperature and is soluble in water.[1]

Table 1: Physicochemical Properties of 2-Amino-2,3-dimethylbutanamide

| Property | Value | Reference |

| CAS Number | 40963-14-2 | [1][2][4] |

| Molecular Formula | C₆H₁₄N₂O | [1][2][4] |

| Molecular Weight | 130.19 g/mol | [2][4] |

| Appearance | White to almost white powder or crystal | [1][3][5] |

| Melting Point | 62-64 °C | [6] |

| Boiling Point | 242.7 ± 23.0 °C (Predicted) | [6] |

| Density | 0.982 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 16.12 ± 0.50 (Predicted) | [1] |

| Solubility | Soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | [1][6] |

Applications

The primary application of 2-amino-2,3-dimethylbutanamide is in the agrochemical industry, where it serves as a crucial intermediate in the synthesis of potent and broad-spectrum imidazolinone herbicides.[2][7][8] Additionally, it is utilized in the preparation of novel chiral ligands for chemical synthesis.[2] Its role in pharmaceutical research is primarily as an intermediate for synthesizing bioactive peptides and enzyme inhibitors.[1]

Synthesis Methodologies

The synthesis of 2-amino-2,3-dimethylbutanamide is predominantly achieved from its nitrile precursor, 2-amino-2,3-dimethylbutyronitrile (ADBN). The core transformation involves the hydration of the nitrile group to a primary amide. Two main approaches are documented: traditional chemical hydrolysis and more modern, environmentally benign enzymatic methods.[7]

The chemical route typically employs strong acids, such as concentrated sulfuric acid, to catalyze the hydrolysis of the nitrile.[7] This method is effective but requires harsh reaction conditions and can generate significant waste, making it less environmentally friendly.[9]

Caption: Workflow for the chemical synthesis of 2-amino-2,3-dimethylbutanamide.

Biocatalytic methods have emerged as a sustainable alternative to chemical synthesis.[7] These methods utilize nitrile hydratase (NHase) enzymes from various microorganisms to catalyze the hydration of ADBN under milder conditions and with high selectivity.[7][8] Strains like Rhodococcus boritolerans and Nocardia globerula have been successfully employed for this transformation.[7][8][9] The enzymatic process can be performed in aqueous or biphasic systems to improve yield and catalyst productivity.[8]

Caption: General workflow for the enzymatic synthesis of 2-amino-2,3-dimethylbutanamide.

Experimental Protocols

This protocol is adapted from documented chemical hydrolysis methods.[7][10]

-

Preparation: Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

-

Substrate Addition: Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid. Ensure the reaction temperature does not exceed 25°C.[7][10]

-

Heating: After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[7][10]

-

Cooling: Cool the mixture back down using an ice-acetone bath.[7]

-

Neutralization: Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. The rate of addition should be controlled to keep the temperature below 75°C.[7]

-

Extraction and Crystallization: The product can then be extracted using a suitable organic solvent like dichloromethane, followed by crystallization to yield the final product.[9]

This protocol is based on the use of Rhodococcus boritolerans whole cells.[7][8]

-

Biocatalyst Preparation: Cultivate Rhodococcus boritolerans CCTCC M 208108 under suitable fermentation conditions to produce nitrile hydratase. Harvest the whole cells for use as the biocatalyst.

-

Reaction Setup: Prepare a reaction mixture in either an aqueous buffer or a biphasic system (e.g., 30/70 v/v n-hexane/water) to reduce substrate and product inhibition.[8]

-

Biocatalyst Addition: Add the whole cells to the reaction system. The cell concentration can range from 5 to 50 g/L (wet weight).[7]

-

Substrate Addition: Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 10°C to overcome cyanide inhibition) and pH (alkaline, up to 9.3).[8]

-

Monitoring and Product Recovery: Monitor the conversion of the nitrile to the amide using a suitable analytical method like HPLC.[8] Once the reaction is complete, the product can be recovered from the reaction mixture.

Quantitative Data Summary

The choice of synthesis method significantly impacts reaction conditions, yield, and environmental footprint. The following table summarizes and compares key parameters for the chemical and various enzymatic synthesis routes.

Table 2: Comparison of Synthesis Methods for 2-Amino-2,3-dimethylbutanamide

| Parameter | Chemical Synthesis (Sulfuric Acid) | Enzymatic Synthesis (Rhodococcus boritolerans) | Enzymatic Synthesis (Nocardia globerula) |

| Starting Material | (-)-2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Whole cells of Rhodococcus boritolerans | Whole cells of Nocardia globerula |

| Reaction Temperature | 0°C to 100°C[7] | 10°C[7][8] | 20 - 40°C[7][11] |

| Reaction pH | Strongly Acidic, then Basic[7] | Alkaline (up to 9.3)[7][8] | 6.0 - 10.0[7][11] |

| Yield | ~81.7%[9] | Up to 91% (in biphasic system)[8] | ~88.7%[9] |

| Catalyst Productivity | Not Applicable | 6.3 g product/g catalyst (can be increased to 12.3 g/g with reuse)[8] | Not specified |

| Key Advantages | Established, effective method | Mild conditions, high selectivity, reusable catalyst, environmentally friendly | Mild conditions, high efficiency |

| Key Disadvantages | Harsh conditions, waste generation | Potential for enzyme inhibition | Potential for enzyme inhibition |

References

- 1. Page loading... [wap.guidechem.com]

- 2. usbio.net [usbio.net]

- 3. 2-Amino-2,3-dimethylbutanamide | 40963-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS NO.40963-14-2 supplier,this compound CAS NO.40963-14-2 Wholesale [techemi.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

Unveiling 2-Amino-2,3-dimethylbutyramide: A Technical Guide to a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2,3-dimethylbutyramide, a white crystalline solid with the chemical formula C6H14N2O, is a crucial synthetic intermediate, most notably in the production of imidazolinone herbicides.[1][2][3][4] This technical guide provides a comprehensive overview of its synthesis, including detailed experimental protocols for both chemical and enzymatic methodologies. Quantitative data from various synthetic approaches are summarized and compared, offering insights into reaction conditions and yields. While not a naturally occurring compound with direct biological activity in signaling pathways, its importance as a building block in agrochemical and potentially pharmaceutical synthesis warrants a detailed examination of its preparation and properties.

Introduction

First synthesized in the latter half of the 20th century during research into branched-chain amino acid derivatives, this compound has established its significance as a pivotal intermediate compound.[5] Its primary application lies in the synthesis of potent imidazolinone herbicides such as imazethapyr, imazaquin, and imazamox.[2][3][4] The synthesis of this compound is primarily achieved through the hydration of its precursor, 2-amino-2,3-dimethylbutyronitrile. This can be accomplished via traditional chemical hydrolysis or through more modern, environmentally benign enzymatic conversions.[1] This document will delve into the technical details of these synthetic routes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H14N2O | [3][5][6] |

| Molecular Weight | 130.19 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [2][5][8] |

| Melting Point | 74.5 - 84 °C | [2][8] |

| Solubility | Soluble in water and most organic solvents | [2][5][8] |

| CAS Number | 40963-14-2 | [4][5][9][8] |

Synthesis Methodologies

The production of this compound is predominantly achieved through two main pathways: chemical hydrolysis and enzymatic hydration. Both methods start from the precursor 2-amino-2,3-dimethylbutyronitrile.

Chemical Synthesis

The conventional method involves the acid-catalyzed hydrolysis of the nitrile group to a primary amide.

-

Cooling: In a reaction flask equipped with continuous stirring, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.

-

Substrate Addition: Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

-

Heating: Once the addition is complete, gradually increase the temperature of the reaction mixture to 100°C and hold for one hour.

-

Cooling: Cool the mixture again using an ice-acetone bath.

-

Neutralization: Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture. The rate of addition should be controlled to keep the temperature below 75°C.

-

Extraction and Crystallization: The product, this compound, can then be extracted using a suitable organic solvent like dichloromethane, followed by crystallization to yield the final product.[8][10]

Enzymatic Synthesis

Biocatalytic methods employing nitrile hydratase enzymes have emerged as a more sustainable alternative, offering milder reaction conditions and high selectivity.[1]

-

Catalyst Preparation: Whole cells of microorganisms such as Rhodococcus boritolerans, Nocardia globerula, or Rhodococcus erythropolis, which produce nitrile hydratase, are harvested and suspended in a suitable buffer (e.g., phosphate buffer, pH 7.8).[2][10][11]

-

Reaction Setup: The cell suspension is placed in a reaction vessel. For a biphasic system, an organic solvent like n-hexane can be added to the aqueous buffer.[11]

-

Substrate Addition: 2-Amino-2,3-dimethylbutyronitrile is added to the reaction mixture to a final concentration of 0.03 - 0.3 M.[10] Fed-batch strategies, where the substrate is added incrementally, can be employed to avoid enzyme inhibition.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 10-40°C) and pH (e.g., 6.0-10.0) with stirring for a specified duration (e.g., 10-60 minutes).[2][10][11]

-

Product Isolation: After the reaction, the product, this compound, can be isolated from the reaction mixture through separation and purification.[10]

Comparative Analysis of Synthesis Methods

The choice between chemical and enzymatic synthesis depends on factors such as desired yield, purity, environmental impact, and cost.

| Parameter | Chemical Synthesis (Sulfuric Acid) | Enzymatic Synthesis (e.g., Rhodococcus boritolerans) | Enzymatic Synthesis (e.g., Nocardia globerula) |

| Starting Material | (-)-2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Whole cells of Rhodococcus boritolerans | Whole cells of Nocardia globerula |

| Reaction Temperature | 0°C to 100°C | 10°C | 20 - 40°C |

| Reaction pH | Strongly Acidic, then Basic | Alkaline (up to 9.3) | 6.0 - 10.0 |

| Yield | ~81.7% | ~91% (in biphasic system) | Up to 95.5% |

| Advantages | Established, high throughput | Milder conditions, high selectivity, environmentally friendly | High yield, short conversion time |

| Disadvantages | Harsh conditions, waste generation | Potential enzyme inhibition | Potential enzyme inhibition |

| Reference | [1][10] | [1][11] | [1][2][10] |

Applications and Future Outlook

The primary and well-established application of this compound is as a key intermediate in the synthesis of imidazolinone herbicides.[1][2][3][4][11] It is also used in the preparation of new chiral ligands.[3][4] While its direct application in drug development is not currently prominent, its nature as a chiral amino acid derivative suggests potential for its use as a building block in the synthesis of novel pharmaceutical compounds and bioactive peptides.[5] The development of more efficient and sustainable enzymatic synthesis routes will likely broaden its accessibility and potential applications in various fields of chemical research.

Safety and Handling

Studies on the toxicity of this compound are limited.[5] However, based on its chemical class, it is considered to have low acute toxicity.[5] Prolonged exposure may cause mild irritation to the eyes, skin, and respiratory tract.[5] Standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation, should be observed when handling this compound. For storage, it should be kept in a cool, dry place in a tightly sealed container, away from strong acids and oxidizing agents.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 40963-14-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Buy Online CAS Number 40963-14-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. 2-amino-N,3-dimethylbutanamide | C6H14N2O | CID 13491007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. scbt.com [scbt.com]

- 10. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Synthesis of 2-Amino-2,3-dimethylbutyramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-amino-2,3-dimethylbutyramide, a key intermediate in the pharmaceutical and agrochemical industries. The document details both chemical and enzymatic synthesis methodologies, offering in-depth experimental protocols and quantitative data to support research and development. Particular emphasis is placed on the widely utilized chemical hydrolysis of 2-amino-2,3-dimethylbutyronitrile and the increasingly prevalent, environmentally benign enzymatic conversions. This guide also presents a logical workflow for the synthesis and purification of the target compound.

Introduction

This compound is a crucial building block, notably in the synthesis of imidazolinone herbicides.[1] It is a carboxylic acid derivative, appearing as a white to off-white crystalline solid at room temperature.[2] The synthesis of this compound and other α,α-disubstituted amino amides is of significant interest due to their potential utility as components of unnatural peptides and other bioactive molecules.[3][4] This guide will explore the two predominant methods for its preparation: chemical hydrolysis and enzymatic hydrolysis of 2-amino-2,3-dimethylbutyronitrile.

Synthetic Routes

There are two primary, well-documented routes for the synthesis of this compound, both starting from 2-amino-2,3-dimethylbutyronitrile. A third, less common method involves the amidation of 2-amino-2,3-dimethylbutyric acid.

Chemical Synthesis via Acid Hydrolysis

The traditional and industrially established method involves the hydration of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to a primary amide using a strong acid, typically concentrated sulfuric acid.[1] This method is effective but requires harsh reaction conditions and neutralization steps.[1]

Enzymatic Synthesis

A more recent and environmentally friendly approach utilizes nitrile hydratase enzymes from various microorganisms to catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile.[1][5] This biocatalytic method offers milder reaction conditions, high selectivity, and reduced wastewater discharge.[1][6] Several bacterial strains, including Rhodococcus boritolerans, Nocardia globerula, Rhodococcus rhodochrous, and Rhodococcus erythropolis, have been identified as effective catalysts for this transformation.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthetic routes to provide a clear comparison for researchers.

Table 1: Comparison of Chemical and Enzymatic Synthesis Methods

| Parameter | Chemical Synthesis (Sulfuric Acid) | Enzymatic Synthesis (Whole Cells) |

| Starting Material | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagent/Catalyst | Concentrated Sulfuric Acid | Nitrile Hydratase from various microorganisms (e.g., Rhodococcus boritolerans, Nocardia globerula) |

| Reaction Temperature | 0°C to 100°C[1] | 10°C to 40°C[5][6] |

| Reaction pH | Strongly Acidic, then Basic[1] | 6.0 - 10.0[6][7] |

| Yield | ~81.7%[6] | Up to 91%[5] |

| Purity | High after purification | High, often with fewer byproducts |

| Environmental Impact | Significant (strong acids, bases, salts) | Low (milder conditions, biodegradable catalyst) |

Table 2: Performance of Different Microbial Catalysts in Enzymatic Synthesis

| Microbial Strain | Product Concentration | Yield | Catalyst Productivity | Reference |

| Rhodococcus boritolerans CCTCC M 208108 | 50 g/L (in biphasic system) | 91% | 12.3 g product/g catalyst (reused) | [5] |

| Rhodococcus rhodochrous CCTCC NO: M2010050 | >95% conversion | >95% | Not specified | [6] |

| Nocardia globerula CCTCC NO: M209214 | Not specified | >95% conversion | Not specified | [6][7] |

| Rhodococcus erythropolis CCTCC NO: M209244 | 0.133 M | 88.67% | Not specified | [6] |

Experimental Protocols

Chemical Synthesis: Acid Hydrolysis of (-)-2-Amino-2,3-dimethylbutyronitrile

This protocol is based on the method described in US Patent 6,339,158.[1]

Materials:

-

(-)-2-Amino-2,3-dimethylbutyronitrile

-

Concentrated Sulfuric Acid

-

Concentrated Ammonium Hydroxide

-

Methylene Chloride

-

Hexane

-

Anhydrous Sodium Sulfate

-

Ice-acetone bath

-

Reaction flask with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask equipped with a stirrer and thermometer, cool 29.7 ml of concentrated sulfuric acid using an ice-acetone bath.

-

Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

-

After the addition is complete, gradually heat the reaction mixture to 100°C and hold for one hour.

-

Cool the mixture back down using an ice-acetone bath.

-

Carefully neutralize the mixture by the slow addition of 85 ml of concentrated ammonium hydroxide, keeping the temperature below 75°C.

-

Extract the aqueous mixture five times with methylene chloride.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by crystallization from a suitable solvent system (e.g., methylene chloride/hexane).

Enzymatic Synthesis using Whole Cells of Rhodococcus boritolerans

This protocol is based on the findings from the research article on the enzymatic production of this compound.[5]

Materials:

-

2-Amino-2,3-dimethylbutyronitrile

-

Wet cells of Rhodococcus boritolerans CCTCC M 208108

-

Phosphate buffer (pH 6.0 - 10.0)

-

n-Hexane (for biphasic system)

-

Bioreactor with temperature and pH control

Procedure:

Aqueous System:

-

Suspend the wet cells of Rhodococcus boritolerans in a suitable buffer (pH 6.0 - 10.0) within the bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).[1]

-

Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[7]

-

Maintain the reaction temperature at 10°C to minimize cyanide inhibition.[5]

-

Monitor the reaction progress by analyzing the concentration of the product.

-

Once the reaction is complete, separate the cells by centrifugation or filtration.

-

The product can be isolated from the aqueous solution by extraction or other suitable purification methods.

Biphasic System (for improved yield and productivity):

-

Prepare a biphasic system in the bioreactor consisting of an aqueous buffer and an organic solvent (e.g., 30/70 v/v n-hexane/water).[5]

-

Suspend the wet cells in the aqueous phase.

-

Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture. The biphasic system can help to reduce substrate and product inhibition.[5]

-

Maintain the reaction at 10°C.

-

After the reaction, the product in the aqueous phase can be isolated as described above. The cells can be recovered and potentially reused.[5]

Mandatory Visualizations

Caption: Overview of the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic methods. While chemical hydrolysis using strong acids is a well-established route, enzymatic synthesis offers a more sustainable and selective alternative with milder reaction conditions and potentially higher yields. The choice of synthetic route will depend on factors such as scale, cost, and environmental considerations. This guide provides the necessary technical details for researchers to select and implement the most suitable method for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 7. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

The Pivotal Role of 2-Amino-2,3-dimethylbutyramide in Imidazolinone Herbicide Synthesis: A Technical Guide

Introduction

2-Amino-2,3-dimethylbutyramide is a crucial chiral intermediate in the synthesis of a significant class of herbicides known as imidazolinones.[1][2][3][4] These herbicides are valued for their broad-spectrum activity and high potency. This technical guide provides an in-depth overview of the synthesis of this compound and its central role in the manufacturing of prominent imidazolinone herbicides such as imazamox and imazethapyr. The document details the chemical and enzymatic pathways for the synthesis of this key intermediate, followed by its conversion into the final herbicidal products. Experimental protocols and quantitative data are presented to support researchers, scientists, and professionals in the field of agrochemical development.

Synthesis of the Key Intermediate: this compound

The industrial production of this compound can be achieved through two primary routes: chemical hydrolysis and enzymatic hydration. The choice of method often depends on factors such as cost, desired stereospecificity, and environmental considerations.

Chemical Synthesis

The chemical synthesis of this compound typically involves the hydrolysis of its nitrile precursor, 2-Amino-2,3-dimethylbutyronitrile, using strong acids like sulfuric acid.[5][6] This method is effective but requires careful control of reaction conditions to manage the exothermic nature of the reaction and to minimize side product formation.[5]

Enzymatic Synthesis

An alternative, more environmentally benign approach is the enzymatic hydration of 2-Amino-2,3-dimethylbutyronitrile.[5][7][8] This biocatalytic method utilizes nitrile hydratase enzymes from microorganisms such as Rhodococcus rhodochrous, Nocardia globerula, or Rhodococcus erythropolis.[5][9] The enzymatic route offers milder reaction conditions, high selectivity, and can lead to high yields and product purity.[5][7][9]

Role in Imidazolinone Herbicide Synthesis

This compound serves as a critical building block for the formation of the imidazolinone ring, which is the core structure responsible for the herbicidal activity of this class of compounds. The synthesis involves the condensation of this compound with a substituted pyridine-2,3-dicarboxylic acid derivative. This reaction, typically carried out in the presence of a base, leads to the formation of the final imidazolinone herbicide.

Synthesis of Imazamox

Imazamox is synthesized by reacting this compound with a dimethyl ester of 5-methoxymethyl-2,3-pyridinedicarboxylic acid in the presence of a strong base such as sodium tert-butoxide or potassium tert-butoxide.[1][10] The reaction is typically performed in a solvent like toluene or xylene.[1]

Synthesis of Imazethapyr

The synthesis of imazethapyr follows a similar pathway, involving the reaction of this compound with a derivative of 5-ethylpyridine-2,3-dicarboxylic acid.[11] The initial step is the formation of 5-ethylpyridine-2,3-dicarboxylic anhydride, which then reacts with this compound in the presence of a base to yield imazethapyr after cyclization and acidification.[11]

Data Presentation

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Synthesis of this compound

| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Chemical | (-)-2-Amino-2,3-dimethylbutyronitrile | Concentrated H₂SO₄, NH₄OH | Methylene Chloride | 0 to 100 | 81.7 | - | [7] |

| Chemical | 2-Amino-2,3-dimethylbutyronitrile | 95% H₂SO₄, NH₄OH | - | - | 95 | 96 | [5] |

| Enzymatic | 2-Amino-2,3-dimethylbutyronitrile | Nocardia globerula CCTCC No:M209214 | Water | 20-40 | >95 | - | [7] |

| Enzymatic | 2-Amino-2,3-dimethylbutyronitrile | Rhodococcus qingshengii CCTCC No:M 2010050 | Water | 20-40 | 88.67 | - | [5] |

| Enzymatic | 2-Amino-2,3-dimethylbutyronitrile | Rhodococcus boritolerans CCTCC M 208108 | n-hexane/water | 10 | 91 | - | [8] |

Table 2: Synthesis of Imazamox

| Starting Materials | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramide | Sodium tert-butoxide | Toluene | - | 72.1 | [1] |

| 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramide | Potassium tert-butoxide | Xylene | - | 80.1 | [1] |

| Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, (R)this compound | Potassium tert-butoxide | Toluene | 80-85 | - | [10] |

Table 3: Synthesis of Imazethapyr

| Starting Materials | Base | Solvent | Temperature (°C) | Reference |

| 5-ethylpyridine-2,3-dicarboxylic anhydride, this compound | RONa or ROK | - | 100-120 | [11] |

Experimental Protocols

Synthesis of this compound (Chemical Method)[7]

-

Cool 29.7 ml of concentrated sulfuric acid in a reaction flask equipped with a stirrer and an ice-acetone bath.

-

Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25 °C.

-

After the addition is complete, gradually raise the temperature of the reaction mixture to 100 °C and maintain it for one hour.

-

Cool the mixture back down using an ice-acetone bath.

-

Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75 °C.

-

Extract the product from the aqueous mixture five times with methylene chloride.

-

Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from a methylene chloride-hexane mixture to obtain pure (+)-2-amino-2,3-dimethylbutyramide.

Synthesis of this compound (Enzymatic Method)[7]

-

Prepare a seed culture of Nocardia globerula (CCTCC No:M209214) by cultivating the slant-activated strain in a seed culture medium for 24-48 hours at 20-40 °C.

-

Inoculate a fermentation medium with the seed culture and cultivate for 48-96 hours at 20-40 °C to produce the nitrile hydratase-containing cells.

-

Harvest the cells by centrifugation and wash with a saline solution.

-

Suspend the wet cells (5-50 g/L) in a buffer solution (pH 6.0-10.0).

-

Add 2-amino-2,3-dimethylbutyronitrile to the cell suspension to a final concentration of 0.03-0.3 M.

-

Conduct the hydration reaction at 20-40 °C with stirring (100-200 rpm) for 10-60 minutes.

-

Monitor the substrate concentration and supplement with additional substrate as needed.

-

After the reaction is complete, separate and purify the this compound from the conversion fluid.

Synthesis of Imazamox[1]

-

Charge a reactor with 450 g (1.88 mol) of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and toluene.

-

Add 252.3 g (1.94 mol) of this compound with stirring.

-

Remove moisture from the solution by azeotropic distillation under vacuum.

-

Introduce an inert gas (nitrogen) into the reactor.

-

Add two portions of sodium tert-butoxide (9.12 g each, totaling 0.19 mol) to the reaction mixture.

-

Heat the reaction mass with stirring until the starting ester is fully consumed (monitored by TLC).

-

Cool the reaction mass to room temperature and add water to dissolve the resulting imazamox sodium salt.

-

Separate the aqueous phase and acidify with hydrochloric or sulfuric acid to precipitate the imazamox.

-

Filter the precipitate, wash with water, and dry to obtain the final product.

Synthesis of Imazethapyr[11]

-

React 5-ethylpyridine-2,3-dicarboxylic acid with acetic anhydride to form 5-ethylpyridine-2,3-dicarboxylic anhydride.

-

Cool the reaction mixture to -10 to 10 °C and react the anhydride with an alcohol (e.g., methanol or ethanol) to form the corresponding monoester.

-

In a separate vessel, under alkaline conditions (using sodium or potassium alkoxide), react the monoester with this compound.

-

Heat the mixture to 100-120 °C to facilitate the cyclization reaction, forming the sodium or potassium salt of imazethapyr.

-

After the reaction is complete, extract the salt and adjust the pH to an acidic range to precipitate the imazethapyr product.

-

Isolate the product by filtration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. RU2707043C1 - Method of producing imazamox herbicide - Google Patents [patents.google.com]

- 2. This compound | 40963-14-2 [amp.chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 40963-14-2 [chemicalbook.com]

- 5. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Imidazolinone herbicides: Synthesis and novel chemistry† | Semantic Scholar [semanticscholar.org]

- 10. US5973154A - Process for the preparation of chiral imidazolinone herbicides - Google Patents [patents.google.com]

- 11. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]

2-Amino-2,3-dimethylbutyramide: An In-depth Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2,3-dimethylbutyramide is a chiral carboxylic acid amide that has garnered significant interest as a versatile building block in organic synthesis. Its structure, featuring a quaternary stereocenter, makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a special focus on its role as a chiral synthon. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in leveraging this compound for their synthetic endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in water, ethanol, and acetone, but insoluble in nonpolar solvents like benzene and toluene.[3] The presence of both an amino and an amide group allows for potential hygroscopic behavior.[2]

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂O | [4] |

| Molecular Weight | 130.19 g/mol | [4] |

| CAS Number | 40963-14-2 (racemate) | [4] |

| Melting Point | 74.5 - 82 °C | [3][5] |

| Boiling Point | ~242.7 °C (Predicted) | [6] |

| Density | ~0.982 g/cm³ (Predicted) | [3] |

| pKa | 16.12 ± 0.50 (Predicted) | [2] |

| Specific Rotation [α]D²⁵ | +59.38° (c=0.0162 g/mL in THF) for (+)-enantiomer | [5] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the hydrolysis of its nitrile precursor, 2-amino-2,3-dimethylbutyronitrile. This conversion can be accomplished via chemical or enzymatic methods. The precursor itself is commonly synthesized through a Strecker reaction.

Synthesis of the Precursor: 2-Amino-2,3-dimethylbutyronitrile (Strecker Synthesis)

The Strecker synthesis provides an efficient route to α-aminonitriles from ketones. In this case, 3-methyl-2-butanone reacts with ammonia and a cyanide source to yield 2-amino-2,3-dimethylbutyronitrile.

Figure 1: Strecker synthesis of 2-amino-2,3-dimethylbutyronitrile.

Chemical Synthesis: Acid-Catalyzed Hydrolysis

The chemical synthesis involves the hydration of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to a primary amide using a strong acid, typically concentrated sulfuric acid. This method is effective but requires harsh reaction conditions and a careful work-up procedure.

Figure 2: Workflow for the acid-catalyzed hydrolysis of 2-amino-2,3-dimethylbutyronitrile.

Experimental Protocol:

-

Materials: (-)-2-Amino-2,3-dimethylbutyronitrile, Concentrated Sulfuric Acid, Concentrated Ammonium Hydroxide, Dichloromethane (DCM), Hexane, Ice-acetone bath.

-

Procedure:

-

Cool 29.7 mL of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with continuous stirring.

-

Slowly add 11.8 g of (-)-2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature does not exceed 25°C.[7]

-

After the addition is complete, gradually raise the temperature of the reaction mixture to 100°C and maintain it for one hour.[7]

-

Cool the mixture back down using an ice-acetone bath.

-

Carefully add 85 mL of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.[7]

-

Extract the product from the aqueous mixture five times with dichloromethane.[7]

-

Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the solid from a dichloromethane-hexane solvent system to yield purified (+)-2-amino-2,3-dimethylbutyramide.[7]

-

Enzymatic Synthesis: Nitrile Hydratase-Mediated Hydrolysis

An environmentally benign alternative to chemical hydrolysis is the use of nitrile hydratase enzymes. Whole cells of microorganisms such as Rhodococcus and Nocardia species are effective biocatalysts for this transformation, offering mild reaction conditions and high selectivity.[8][9]

Figure 3: General workflow for the enzymatic hydrolysis of 2-amino-2,3-dimethylbutyronitrile.

Experimental Protocol (General):

-

Materials: 2-Amino-2,3-dimethylbutyronitrile, whole-cell biocatalyst (e.g., Rhodococcus boritolerans or Nocardia globerula), buffer solution (pH 6.0-10.0), organic solvent for biphasic system (optional, e.g., n-hexane).

-

Procedure:

-

Prepare a suspension of the wet cells of the microorganism in a suitable buffer within a bioreactor. The cell concentration can range from 5 to 50 g/L (wet weight).

-

For a biphasic system, add an organic solvent such as n-hexane (e.g., 30/70 v/v n-hexane/water) to potentially reduce substrate and product inhibition.[8]

-

Add 2-amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[10]

-

Maintain the reaction at a controlled temperature (e.g., 10°C to 40°C) with stirring.[8]

-

Monitor the reaction progress by analyzing samples for substrate consumption and product formation using techniques like HPLC or GC.

-

Upon completion, separate the product from the biocatalyst and reaction medium. This may involve centrifugation to remove cells, followed by extraction and purification of the product.

-

Comparison of Synthetic Methods

| Parameter | Chemical Synthesis (H₂SO₄) | Enzymatic Synthesis (R. boritolerans) | Enzymatic Synthesis (N. globerula) |

| Starting Material | (-)-2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile | 2-Amino-2,3-dimethylbutyronitrile |

| Key Reagent/Catalyst | Concentrated H₂SO₄ | Whole cells of R. boritolerans | Whole cells of N. globerula |

| Reaction Temperature | 0°C to 100°C | 10°C | 20 - 40°C |

| Reaction pH | Strongly acidic, then basic | Alkaline (up to 9.3) | 6.0 - 10.0 |

| Yield | ~81.7% | up to 91% | High (quantitative in some cases) |

| Advantages | Well-established method | Mild conditions, high selectivity, environmentally friendly | Mild conditions, high efficiency |

| Disadvantages | Harsh conditions, waste generation | Requires biocatalyst preparation, potential inhibition | Requires biocatalyst preparation |

This compound as a Chiral Building Block

The true value of this compound in advanced synthesis lies in its chirality. The enantiomerically pure forms of this compound are crucial intermediates in the production of certain agrochemicals and have potential applications in pharmaceutical synthesis.

Chiral Resolution

While direct asymmetric synthesis of enantiopure this compound is an area of ongoing research, classical resolution of the racemate is a common approach to obtain the individual enantiomers. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Application in the Synthesis of Imazamox

A prominent example of the use of enantiopure this compound is in the industrial synthesis of the herbicide Imazamox. The (R)-enantiomer of this compound is reacted with a pyridine-2,3-dicarboxylic acid derivative to form the chiral imidazolinone ring system of the final product.[11]

Figure 4: Synthetic pathway to (R)-Imazamox utilizing (R)-2-amino-2,3-dimethylbutyramide.

Experimental Protocol (Synthesis of Imazamox):

-

Materials: (R)-2-Amino-2,3-dimethylbutyramide, 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, potassium tert-butylate, anhydrous toluene, concentrated hydrochloric acid.

-

Procedure:

-

In a flask under an inert atmosphere, dissolve 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (R)-2-amino-2,3-dimethylbutyramide in anhydrous toluene.[11]

-

Add potassium tert-butylate to the solution and heat the mixture.

-

Monitor the reaction for the formation of the potassium salt of (R)-Imazamox.

-

After the reaction is complete, cool the mixture and decompose the salt by adding concentrated hydrochloric acid.[11]

-

Isolate the precipitated (R)-Imazamox product by filtration.

-

Determination of Enantiomeric Excess

Ensuring the enantiopurity of this compound is critical for its application as a chiral building block. Several analytical techniques can be employed to determine the enantiomeric excess (ee).

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. The racemic mixture is passed through a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[12][13]

-

Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method uses a chiral stationary phase in a gas chromatograph to separate the enantiomers.

-

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, allowing for their quantification.

Conclusion

This compound is a valuable chiral building block with significant applications, particularly in the agrochemical industry. Its synthesis can be achieved through both traditional chemical and modern enzymatic methods, with the latter offering a more sustainable approach. The ability to obtain this compound in enantiomerically pure form is key to its utility in asymmetric synthesis, as demonstrated in the production of the herbicide Imazamox. This guide provides researchers and drug development professionals with the essential technical information, including detailed protocols and comparative data, to effectively utilize this compound in their synthetic programs. Further research into novel asymmetric syntheses of this compound and its application in the development of new pharmaceuticals remains a promising area of investigation.

References

- 1. "Synthesis and characterization of chiral imidazolinones" by Huang-Ming Philip Chen [repository.rit.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. usbio.net [usbio.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. (R)-2-Amino-2,3-dimethylbutanamide | C6H14N2O | CID 11007933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Enzymatic production of this compound by cyanide-resistant nitrile hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of this compound by nitrile hydratase from a newly isolated cyanide-resistant strain of Rhodococcus qingshengii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 11. RU2707043C1 - Method of producing imazamox herbicide - Google Patents [patents.google.com]

- 12. yakhak.org [yakhak.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

safety and handling of 2-Amino-2,3-dimethylbutyramide

An In-depth Technical Guide to the Safety and Handling of 2-Amino-2,3-dimethylbutyramide

This guide provides comprehensive safety and handling information for this compound (CAS No. 40963-14-2), intended for researchers, scientists, and drug development professionals. It covers physical and chemical properties, detailed safety protocols, and experimental procedures for its synthesis.

Compound Identification and Properties

This compound is a carboxylic acid derivative used as an intermediate in the synthesis of various compounds, including imidazolinone herbicides and new chiral ligands.[1][2][3][4] It is also utilized in pharmaceutical research as an intermediate for bioactive peptides and enzyme inhibitors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O | [1][3][5][6] |

| Molecular Weight | 130.19 g/mol | [3][5][6] |

| CAS Number | 40963-14-2 | [1][3][5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [1][8] |

| Melting Point | 62-64°C / 76.0-80.0°C | [3] |

| Boiling Point | 242.7°C (Predicted) | [3][8] |

| Density | 0.982 g/cm³ (Predicted) | [3][9] |

| Flash Point | 100.6°C | [9] |

| Solubility | Soluble in water, ethanol, acetone. Slightly soluble in chloroform, DMSO. Insoluble in benzene, toluene. | [1][3] |

| pKa | 16.12 ± 0.50 (Predicted) | [1] |

Safety and Handling

While studies on the toxicity of this compound are limited, it is considered to have low acute toxicity based on its structural class.[1] However, it is classified as an irritant and harmful if swallowed.[7][9] Prolonged exposure may lead to mild irritation of the eyes, skin, and respiratory tract.[1] There is no conclusive evidence linking it to carcinogenic effects.[1]

Hazard Identification

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [9] |

| H315 | Causes skin irritation | [7][9] |

| H319 | Causes serious eye irritation | [7][9] |

| H335 | May cause respiratory irritation | [7][9] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [7][9][10] |

| P264 | Wash skin thoroughly after handling | [7][9][10] |

| P270 | Do not eat, drink or smoke when using this product | [9][10] |

| P271 | Use only outdoors or in a well-ventilated area | [7][9][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7][9][10] |

| P301+P317 | IF SWALLOWED: Get medical help | [9][10] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [7][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [7][10] |

| P405 | Store locked up | [7][10] |

| P501 | Dispose of contents/container to an approved waste disposal plant | [7][9] |

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Figure 1: Workflow for the safe handling of this compound.

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and sources of ignition.[1][7][10] Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][10]

Experimental Protocols: Synthesis

This compound is primarily synthesized from 2-Amino-2,3-dimethylbutyronitrile via chemical or enzymatic hydrolysis.[2]

Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group using a strong acid.[2][3]

Materials:

-

(-)-2-Amino-2,3-dimethylbutyronitrile

-

Concentrated Sulfuric Acid

-

Concentrated Ammonium Hydroxide

-

Methylene Chloride

-

Ice-acetone bath

Procedure:

-

Cool 29.7 ml of concentrated sulfuric acid in a reaction flask using an ice-acetone bath with stirring.[2][11][12]

-

Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile, ensuring the reaction temperature does not exceed 25°C.[2][11][12]

-

After addition is complete, heat the mixture to 100°C and maintain for 1 hour.[2][11][12]

-

Cool the mixture back down using an ice-acetone bath.[2]

-

Carefully neutralize the mixture by adding 85 ml of concentrated ammonium hydroxide, keeping the temperature below 75°C.[2][11][12]

-

Extract the product from the aqueous mixture five times using methylene chloride.[2]

-

Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate using a rotary evaporator to obtain the crude product.[2]

Figure 2: Experimental workflow for chemical synthesis.

Enzymatic Synthesis

Biocatalytic methods using nitrile hydratase enzymes from microorganisms like Rhodococcus boritolerans or Nocardia globerula offer a milder and more selective alternative to chemical synthesis.[2][13]

Materials:

-

2-Amino-2,3-dimethylbutyronitrile

-

Whole cells of Rhodococcus boritolerans or Nocardia globerula containing nitrile hydratase

-

Buffer solution (pH 6.0 - 10.0)

-

Bioreactor

Procedure (Aqueous System):

-

Prepare wet cells of the selected microorganism.[2]

-

Suspend the wet cells in a buffer solution (pH 6.0 - 10.0) within a bioreactor to a concentration of 5 to 50 g/L.[2][11]

-

Add 2-Amino-2,3-dimethylbutyronitrile to the reaction mixture to a final concentration of 0.03 - 0.3 M.[2][11]

-

Maintain the reaction at a controlled temperature (e.g., 10°C for R. boritolerans, 20-40°C for N. globerula).[2]

-

Monitor the reaction progress. If the substrate concentration falls below 0.01M, more can be added.[11]

-

After the reaction is complete, the product can be isolated from the conversion fluid.[12]

Table 3: Comparison of Synthesis Methods

| Parameter | Chemical Synthesis (Sulfuric Acid) | Enzymatic Synthesis (R. boritolerans) | Enzymatic Synthesis (N. globerula) |

| Key Reagent/Catalyst | Concentrated H₂SO₄ | Whole cells of Rhodococcus boritolerans | Whole cells of Nocardia globerula |

| Reaction Temperature | 0°C to 100°C | 10°C | 20 - 40°C |

| Reaction pH | Strongly Acidic, then Basic | Alkaline (up to 9.3) | 6.0 - 10.0 |

| Notes | Harsh conditions | Milder conditions, high selectivity | Milder conditions, high selectivity |

Source:[2]

Figure 3: General workflow for enzymatic synthesis.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. Its primary role described in the literature is that of a chemical intermediate.[1][2][3][4]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 40963-14-2 [chemicalbook.com]

- 5. Buy Online CAS Number 40963-14-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. aksci.com [aksci.com]

- 8. This compound CAS NO.40963-14-2 supplier,this compound CAS NO.40963-14-2 Wholesale [techemi.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

- 12. CN101886096B - Method and bacterial strain for preparing this compound by microbial catalysis - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

storage conditions for 2-Amino-2,3-dimethylbutyramide

An In-depth Technical Guide to the Storage and Stability of 2-Amino-2,3-dimethylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, most notably imidazolinone herbicides.[1] Ensuring the stability and purity of this compound is critical for its effective use in research and manufacturing. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and standardized protocols for stability testing of this compound. While specific quantitative stability data for this compound is limited in publicly available literature, this document outlines best practices based on its chemical properties and international regulatory guidelines.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 40963-14-2 | [2] |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder. | |

| Melting Point | 73-80°C | |

| Solubility | Soluble in water. | |

| Hygroscopicity | Exhibits mild hygroscopic behavior and may absorb moisture from the air. |

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend refrigeration (2-8°C or +4°C) for long-term storage. | Prevents thermal degradation. |

| Atmosphere | Store under an inert atmosphere. | Minimizes oxidation and reaction with atmospheric components. |

| Container | Keep in a tightly closed container. | Protects from moisture absorption due to its mild hygroscopicity and prevents contamination. |

| Light | Keep in a dark place. | Protects from potential photolytic degradation. |

| Incompatibilities | Store away from strong acids and oxidizing agents. | Avoids chemical reactions that could lead to decomposition. |

Potential Degradation Pathways

Given its chemical structure as an amino acid amide, this compound is susceptible to degradation through several pathways, primarily hydrolysis. Forced degradation studies, as recommended by ICH guidelines, can be used to identify these degradation products.[3]

A primary degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid, 2-amino-2,3-dimethylbutanoic acid, and ammonia.

Caption: Potential hydrolytic degradation of this compound.

Experimental Protocol for Stability Testing